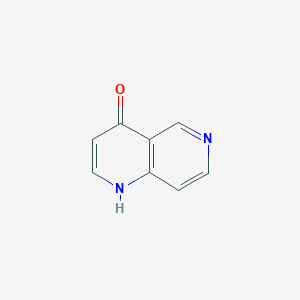

(2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid

Descripción general

Descripción

(S)-Ácido 3-(4-hidroxifenil)láctico es un compuesto quiral con un grupo hidroxilo unido al anillo fenilo y una porción de ácido láctico. Es conocido por su actividad biológica y se utiliza en diversas aplicaciones de investigación científica.

Aplicaciones Científicas De Investigación

(S)-Ácido 3-(4-hidroxifenil)láctico tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como reactivo en síntesis orgánica y como bloque de construcción quiral.

Biología: Se estudia su papel en las vías metabólicas y las interacciones enzimáticas.

Medicina: Se investiga su potencial efecto terapéutico, incluidas las propiedades antimicrobianas y antioxidantes.

Industria: Se utiliza en la producción de polímeros biodegradables y como conservante en alimentos y cosméticos.

Safety and Hazards

“(2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mecanismo De Acción

El mecanismo de acción de (S)-ácido 3-(4-hidroxifenil)láctico implica su interacción con varios objetivos moleculares y vías. Puede inhibir el crecimiento de ciertas bacterias al interrumpir la síntesis de su pared celular. Además, actúa como antioxidante al eliminar los radicales libres y reducir el estrés oxidativo .

Análisis Bioquímico

Biochemical Properties

(2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid is integral to numerous biochemical reactions. It serves as a substrate for enzymes such as tyrosine hydroxylase, which catalyzes the conversion of this compound to L-DOPA, a precursor to dopamine. Additionally, it interacts with phenylalanine hydroxylase, which converts phenylalanine to this compound. These interactions are vital for the production of catecholamines, which are essential for stress response and mood regulation .

Cellular Effects

This compound influences various cellular processes. It is known to enhance the production of neurotransmitters, thereby affecting cell signaling pathways and gene expression. For instance, increased levels of this compound can lead to elevated dopamine levels, which in turn can enhance cognitive function and mood . Moreover, this compound plays a role in cellular metabolism by participating in the synthesis of thyroid hormones, which regulate metabolic rate and energy production.

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to various bioactive compounds. It binds to and activates tyrosine hydroxylase, leading to the production of L-DOPA. This process is crucial for the synthesis of dopamine, norepinephrine, and epinephrine. Additionally, this compound can undergo phosphorylation, which may influence its activity and interactions with other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that its stability is influenced by factors such as pH and temperature. Over extended periods, this compound may degrade, leading to a decrease in its efficacy. Long-term exposure to this compound has been observed to affect cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it has been shown to enhance cognitive function and reduce stress levels. At high doses, it may lead to adverse effects such as increased blood pressure and heart rate. Threshold effects have been observed, where the benefits of this compound plateau beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a key intermediate in the biosynthesis of catecholamines and thyroid hormones. Enzymes such as tyrosine hydroxylase and phenylalanine hydroxylase play crucial roles in these pathways. Additionally, this compound can influence metabolic flux and metabolite levels, impacting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed via specific transporters and binding proteins. For instance, the large neutral amino acid transporter (LAT1) facilitates its uptake into cells. Once inside, this compound can accumulate in various tissues, including the brain, where it exerts its effects on neurotransmitter synthesis .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is predominantly found in the cytoplasm, where it interacts with enzymes involved in neurotransmitter synthesis. Additionally, this compound may undergo post-translational modifications, such as phosphorylation, which can influence its localization and function within specific cellular compartments .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

(S)-Ácido 3-(4-hidroxifenil)láctico puede sintetizarse mediante la bioconversión del ácido 4-hidroxifenilpirúvico utilizando bacterias del ácido láctico. Las bacterias se cultivan en un medio que contiene fuentes de carbono como glucosa, maltosa, lactosa o sacarosa, y fuentes de nitrógeno como licor de maíz, extracto de levadura, peptona y pulpa de soya. La fermentación se lleva a cabo a temperaturas entre 25 y 40 °C, lo que da como resultado la producción de (S)-ácido 3-(4-hidroxifenil)láctico .

Métodos de producción industrial

La producción industrial de (S)-ácido 3-(4-hidroxifenil)láctico implica procesos de fermentación similares, con optimización para la producción a gran escala. El uso de biorreactores y condiciones de fermentación controladas garantiza un alto rendimiento y pureza del compuesto.

Análisis De Reacciones Químicas

Tipos de reacciones

(S)-Ácido 3-(4-hidroxifenil)láctico experimenta diversas reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo se puede oxidar para formar cetonas o aldehídos correspondientes.

Reducción: El grupo carboxilo se puede reducir para formar alcoholes.

Esterificación: El grupo carboxilo puede reaccionar con alcoholes para formar ésteres.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) e hidruro de sodio y boro (NaBH4).

Esterificación: Se pueden utilizar catalizadores como ácido sulfúrico (H2SO4) o enzimas como lipasa para reacciones de esterificación.

Productos principales

Oxidación: Formación de ácido 4-hidroxifenilpirúvico.

Reducción: Formación de 4-hidroxifeniletanol.

Esterificación: Formación de ésteres como 4-hidroxifenilacetato de etilo.

Comparación Con Compuestos Similares

Compuestos similares

- Ácido 4-hidroxifenilacético

- Ácido 4-hidroxifeniláctico

- Lactato de etilo

Singularidad

(S)-Ácido 3-(4-hidroxifenil)láctico es único debido a su naturaleza quiral y sus actividades biológicas específicasComparado con el lactato de etilo, ofrece más versatilidad en la síntesis química y la investigación biológica .

Propiedades

IUPAC Name |

(2S)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGVDSSUAVXRDY-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432803 | |

| Record name | (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23508-35-2 | |

| Record name | Latifolicinin C acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023508352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23508-35-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LATIFOLICININ C ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X3113D870 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

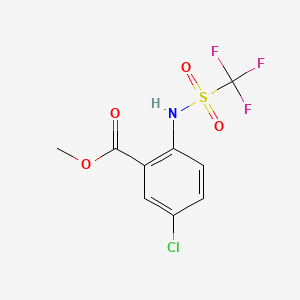

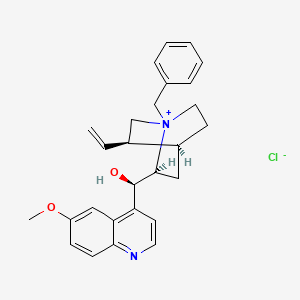

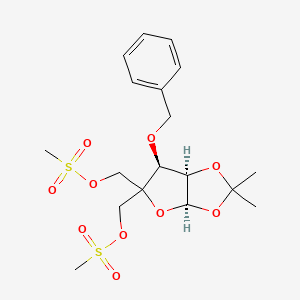

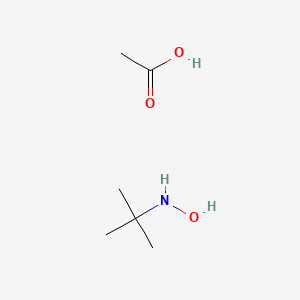

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.